3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)6-4-7-8(14-5-6)2-1-3-9(7)15/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBDRJRJPMFIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(F)(F)F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications. The analysis is supported by data tables and case studies from various research findings.
Chemical Structure and Properties
The compound is characterized by a quinoline core with a trifluoromethyl group at the 3-position. This substitution significantly influences its pharmacological properties, including lipophilicity and binding affinity to biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3N |
| Molecular Weight | 215.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells.
Case Study: Anticancer Activity
In a study evaluating the antiproliferative effects of several derivatives, compounds similar to this compound were tested against the National Cancer Institute's 60 human cancer cell line panel. Notably, certain derivatives exhibited IC50 values below 1 µM against HL-60 and COLO 205 cancer cells while showing minimal toxicity to normal human cells (IC50 > 50 µM) .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Cell Cycle Arrest : Compounds derived from this scaffold have been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways has been observed, suggesting that these compounds promote apoptosis through intrinsic and extrinsic signaling pathways .
- Microtubule Disruption : Some studies indicate that these compounds may interfere with microtubule assembly, leading to polyploidy and subsequent cell death .
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves inhibition of DNA gyrase, a critical enzyme for bacterial replication .
Table 2: Biological Activity Summary
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. SAR studies suggest that variations in substituents on the quinoline ring can enhance or diminish its potency.
Key Findings from SAR Studies
- Trifluoromethyl Group : This group significantly enhances lipophilicity and binding affinity.
- Positioning of Substituents : Substituents at different positions on the quinoline ring have shown varying effects on biological activity; for instance, substitutions at the 4-position have been linked with increased antiproliferative effects .
Scientific Research Applications
Antiviral Activity
One of the most promising applications of 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one derivatives is their antiviral activity against Middle East respiratory syndrome coronavirus (MERS-CoV). Research indicates that certain derivatives exhibit high inhibitory effects against MERS-CoV, with some compounds showing an IC50 as low as 86 nM and demonstrating good metabolic stability and low cytotoxicity in vitro . The structure-activity relationship (SAR) studies highlighted that modifications at specific positions significantly influence the antiviral potency of these compounds.
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. A series of trifluoromethyl-substituted quinolone-hydantoin hybrids were synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus. One derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like chloramphenicol, indicating its potential as an effective antibacterial agent . Molecular docking studies suggested that these compounds could inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication.
Antineoplastic Activity
Research has indicated that derivatives of this compound may possess antineoplastic properties. Compounds derived from this scaffold have been shown to inhibit WDR5 WIN-site interactions, which are crucial in cancer cell proliferation. These inhibitors demonstrated significant on-target tumor growth suppression in xenograft models, suggesting their potential as anticancer agents .
Neuroprotective Effects
There is emerging evidence that certain derivatives of this compound may exhibit neuroprotective effects. The pharmacological activities of dihydroquinolinone derivatives include anti-neurodegenerative properties, which could be beneficial in treating conditions like Alzheimer’s disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various methods, including cyclization reactions that yield high yields and purity. SAR studies are crucial for optimizing the pharmacological profile of these compounds. For instance, modifications at the 2-position or 3-position can drastically alter the biological activity, allowing researchers to tailor compounds for specific therapeutic targets .
Data Tables
| Application | Activity Type | Notable Findings |
|---|---|---|
| Antiviral | MERS-CoV Inhibition | IC50 = 86 nM; low toxicity |
| Antibacterial | Gram-positive bacteria | MIC comparable to chloramphenicol |
| Antineoplastic | Tumor growth inhibition | Significant suppression in xenograft models |
| Neuroprotective | Anti-neurodegenerative | Potential benefits for Alzheimer’s treatment |
Case Studies
- MERS-CoV Inhibitors : A study synthesized various derivatives and identified several with potent antiviral properties against MERS-CoV. The lead compound demonstrated favorable pharmacokinetic properties suitable for further development .
- Antibacterial Evaluation : A series of trifluoromethylated quinolone-hydantoin hybrids were tested against Staphylococcus aureus and showed promising results, with molecular docking suggesting effective binding to DNA gyrase .
- WDR5 Inhibition : Compounds derived from the dihydroquinolinone scaffold exhibited significant cellular activity against WDR5-sensitive cancer cells, indicating their potential as novel cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The substitution pattern on the 7,8-dihydroquinolin-5(6H)-one core significantly influences physical properties (e.g., melting point, solubility) and spectral characteristics. Key comparisons include:
Table 1: Physical and Spectral Data of Selected Analogs
*Predicted values based on analogous compounds.
Key Observations :
- The -CF₃ group is expected to lower melting points compared to nitro (-NO₂) or phenyl (-Ph) substituents due to reduced crystallinity from steric bulk.
- In $^{13}\text{C NMR}$, the C=O signal (~168–197 ppm) remains consistent across analogs, while aromatic carbons vary with substituent electronegativity .
- Pyridine protons in -CF₃ derivatives are anticipated at higher ppm values (~8.5–8.9) due to electron withdrawal, similar to nitro-substituted analogs .
Table 2: Antimicrobial Activity of Selected Derivatives
*Predicted activity based on substituent trends.
Key Observations :
- The -CF₃ group likely enhances antibacterial potency (MIC <0.0625 µg/mL) by improving lipid solubility and target binding, as seen in carbonitrile analogs .
- Receptor binding (e.g., α4β2 nicotinic receptors) is influenced by substituent electronics. The -CF₃ group may enhance affinity compared to unsubstituted derivatives .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one?
- Methodological Answer : The compound can be synthesized via microwave-assisted one-pot protocols starting from cyclohexane-1,3-dione derivatives. Key steps include Michael addition, cyclization, and aromatization, often catalyzed by proline under microwave irradiation (20 min, 98% yield) . Alternatively, Beckmann rearrangements of 7,8-dihydroquinolin-5(6H)-one precursors enable scaffold diversification, as demonstrated in trifluoromethylated pyridoazepinone syntheses .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Signals for pyridine protons (8.49–7.80 ppm) and carbonyl carbons (168.71 ppm) confirm the core structure .
- HRMS : Validates molecular formulas (e.g., [M+H]+ for derivatives) .
- FT-IR : Peaks at ~1666 cm⁻¹ (C=O) and ~1242 cm⁻¹ (C-F) are diagnostic .
Q. How is the antibacterial activity of this compound derivatives evaluated?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against pathogens like S. aureus and MRSA are standard. For example, derivatives with carbonitrile substituents showed MIC <0.0625 µg/mL, outperforming tiamulin. Activity trends align with 2D/3D-QSAR models, emphasizing side-chain electronic effects .
Advanced Research Questions
Q. How can Beckmann rearrangements diversify the 7,8-dihydroquinolin-5(6H)-one scaffold for medicinal chemistry?
- Methodological Answer : Ring expansion via Beckmann rearrangement converts 4-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-ones into tetrahydro-6H-pyrido[3,2-b]azepin-6-ones. This introduces sp³-hybridized nitrogen, enhancing structural novelty. Biopharmaceutical profiling (solubility, permeability) of these scaffolds reveals strong structure-property relationships .
Q. What parameters optimize yields in microwave-assisted syntheses?
- Methodological Answer :
- Catalyst Loading : Proline (10 mol%) enhances enantioselectivity in cyclization steps .
- Reaction Time : 20 min irradiation balances conversion and side-product suppression .
- Solvent Choice : Deep eutectic solvents (e.g., choline chloride/urea) improve sustainability without compromising yield .
Q. How can researchers resolve contradictions in biological activity between structurally similar derivatives?
- Methodological Answer : Case study: Compound 1 (carbonitrile side chain) showed MIC <0.0625 µg/mL, while compound 2 (biphenyl) had MIC =1 µg/mL. Computational docking and 3D-QSAR reveal steric clashes in compound 2’s binding pocket, guiding rational design .
Q. What strategies improve pharmacokinetic properties of 7,8-dihydroquinolin-5(6H)-one derivatives?
- Methodological Answer :
- LogP Optimization : Introducing polar groups (e.g., hydroxy, methoxy) reduces lipophilicity, enhancing solubility .
- Metabolic Stability : Human liver microsome assays identify sites of oxidation; fluorination at these positions reduces intrinsic clearance .
Q. How do QSAR models guide derivative design?
- Methodological Answer :
- 2D-QSAR : Predicts activity based on substituent Hammett σ values and molar refractivity .
- 3D-QSAR (CoMFA/CoMSIA) : Maps steric/electrostatic fields to explain activity cliffs, e.g., biphenyl vs. carbonitrile substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
